

Introduction: The Oxepane Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Oxooxepane-4-carboxylic acid

Cat. No.: B3052931

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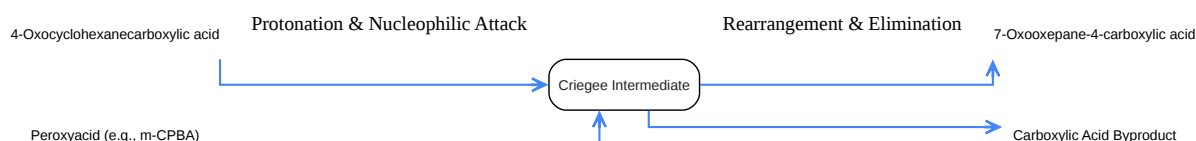
7-Oxooxepane-4-carboxylic acid (CAS No. 485817-06-9) is a bifunctional heterocyclic compound featuring a seven-membered lactone (oxepane-7-one) ring and a carboxylic acid moiety.^[1] This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The oxepane ring system is a recurring motif in a variety of biologically active natural products.^[2] The incorporation of such scaffolds into drug candidates can lead to favorable physicochemical and pharmacological properties.^{[3][4]} Lactones, in general, are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.^{[5][6]} The carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic profile of a molecule.^[7] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of **7-Oxooxepane-4-carboxylic acid** for researchers and professionals in drug development.

Synthesis of 7-Oxooxepane-4-carboxylic acid: A Mechanistic Approach

The most direct and efficient method for the synthesis of **7-Oxooxepane-4-carboxylic acid** is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 4-oxocyclohexanecarboxylic acid.^{[8][9][10]} The Baeyer-Villiger oxidation is a reliable and well-established reaction that converts ketones to esters or, in the case of cyclic ketones, to lactones using peroxyacids as the oxidant.^{[8][11]}

The Baeyer-Villiger Oxidation Mechanism

The reaction proceeds through a Criegee intermediate, which is formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl group of the ketone.^[11] This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen of the peroxy group, leading to the formation of the lactone and a carboxylic acid byproduct.^[11]



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Caption: Synthetic workflow for **7-Oxooxepane-4-carboxylic acid**.

Regioselectivity of the Baeyer-Villiger Oxidation

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the alpha-carbons of the ketone. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.^[9] In the case of 4-oxocyclohexanecarboxylic acid, both alpha-carbons are secondary, but the carbon atom that is part of the cyclohexane ring and further from the electron-withdrawing carboxylic acid group is expected to migrate, leading to the formation of the seven-membered lactone.

Experimental Protocol: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic acid

The following is a representative protocol for the synthesis of **7-Oxooxepane-4-carboxylic acid** based on standard Baeyer-Villiger oxidation procedures.

Materials:

- 4-Oxocyclohexanecarboxylic acid
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- 1 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

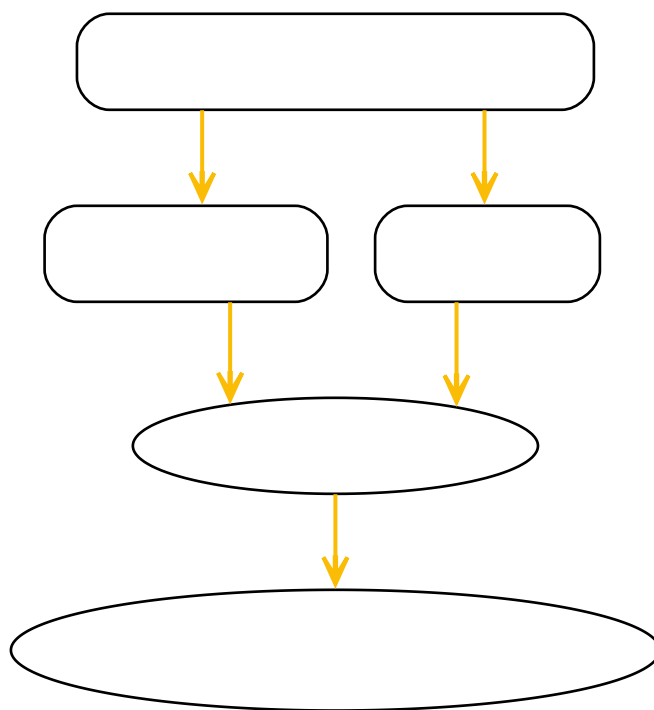
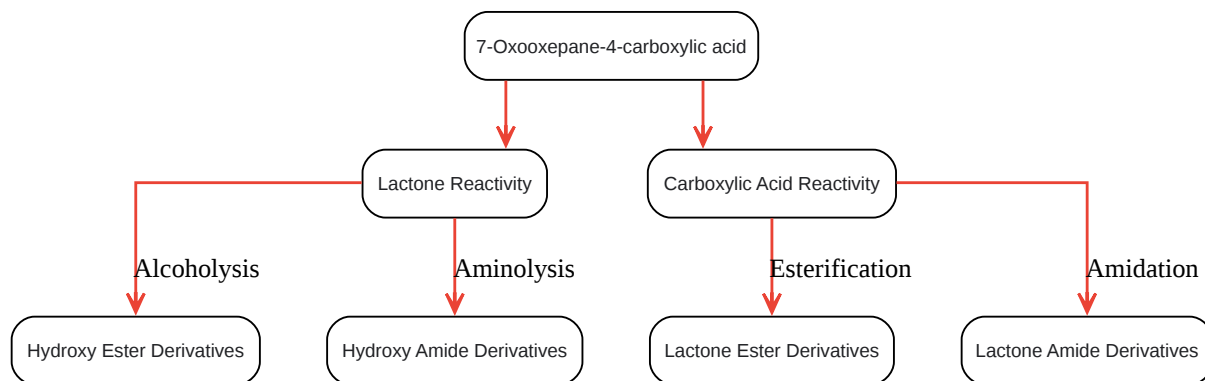
- Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The choice of m-CPBA is due to its commercial availability and general effectiveness in Baeyer-Villiger oxidations.^[12] Dichloromethane is a common solvent as it is relatively inert and solubilizes both the starting material and the reagent.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxyacid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid and unreacted starting

material) and brine.

- Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **7-Oxooxepane-4-carboxylic acid**.

Chemical Properties and Reactivity

7-Oxooxepane-4-carboxylic acid possesses two key reactive sites: the lactone and the carboxylic acid. This duality allows for selective transformations and the synthesis of a diverse range of derivatives.



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